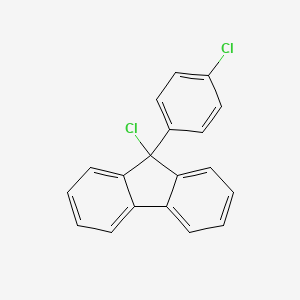![molecular formula C15H14N2O7 B14612909 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol CAS No. 58149-51-2](/img/structure/B14612909.png)
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is a chemical compound that belongs to the class of nitrophenyl ethers. This compound is characterized by the presence of nitro groups and phenolic hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol typically involves the nitration of phenolic compounds followed by etherification. One common method is the nitration of 4-nitrophenol to introduce nitro groups at specific positions on the benzene ring. This is followed by the reaction with 3-(4-nitrophenoxy)propyl bromide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Aminophenols: Reduction of nitro groups leads to the formation of aminophenols.
Ether Derivatives: Substitution reactions can yield various ether derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler nitrophenol compound with similar reactivity.
3-Nitrophenol: Another nitrophenol derivative with different substitution patterns.
4-Nitrophenoxypropane: A related ether compound with similar functional groups.
Uniqueness
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and phenolic groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
58149-51-2 |
|---|---|
Fórmula molecular |
C15H14N2O7 |
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
3-nitro-4-[3-(4-nitrophenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H14N2O7/c18-12-4-7-15(14(10-12)17(21)22)24-9-1-8-23-13-5-2-11(3-6-13)16(19)20/h2-7,10,18H,1,8-9H2 |
Clave InChI |
AGMMQQKGXOSQGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


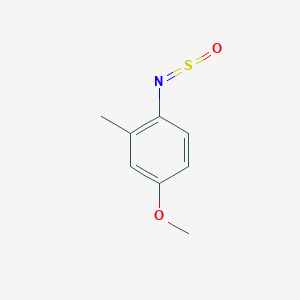
![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
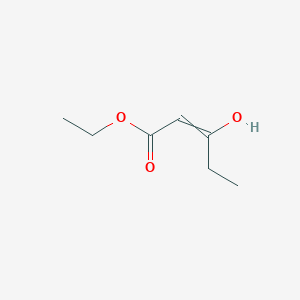

![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)


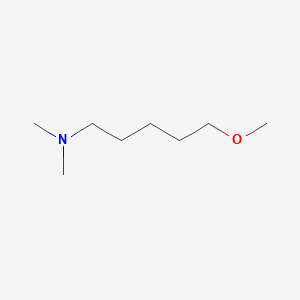
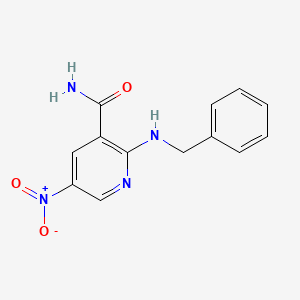
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
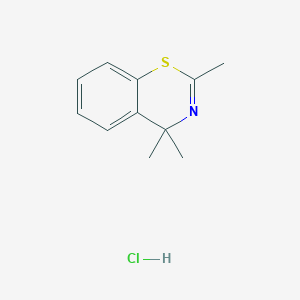
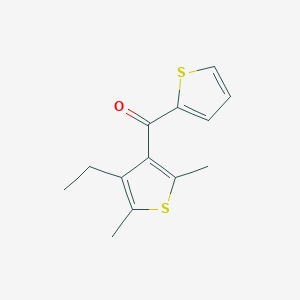
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
